molecular formula C16H19NO3 B1679161 Prodolic acid CAS No. 36505-82-5

Prodolic acid

Cat. No.: B1679161
CAS No.: 36505-82-5
M. Wt: 273.33 g/mol
InChI Key: IZGMROSLQHXRDZ-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Investigations of Prodolic Acid

Initial academic investigations into this compound (PubChem CID: 37462) commenced with its identification as a novel non-steroidal anti-inflammatory compound. Early research, particularly from the mid-1970s, established its presence and began to characterize its pharmacological profile. Key studies from this period include investigations by researchers such as Rodrigo Martel and R. Greenberg wikipedia.orgmims.comfishersci.befishersci.ca.

These early academic efforts demonstrated that this compound exhibited anti-inflammatory, analgesic, and antipyretic properties across various experimental models in rats wikipedia.orgfishersci.be. Notably, in models of chronic inflammation, such as adjuvant arthritis and the cotton pellet granuloma tests, this compound was observed to be significantly more potent than aspirin (B1665792) (PubChem CID: 2244), demonstrating up to 17 times greater efficacy, and approximately equipotent to phenylbutazone (B1037) (PubChem CID: 4781) wikipedia.orgfishersci.be. Pharmacological studies further indicated that the effects of this compound were likely linked to its capacity to inhibit prostaglandin (B15479496) biosynthesis mims.com.

Initial academic publications detailing these findings include:

"Investigation of 1,3,4,9-Tetrahydro-1-popylpyrano [3,4-b] indole-1-acetic acid (this compound), a new non-steroidal anti-inflammatory agent, in rats" by Martel et al. in 1974 fishersci.ca.

"Chemistry and antiinflammatory activities of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids" by Demerson et al. in 1975 fishersci.ca.

"Some pharmacological effects of this compound, a new anti-inflammatory compound, indicative of inhibition of prostaglandin synthesis" by Greenberg in 1975 mims.comfishersci.ca.

"this compound: analysis and disposition studies in rats and dogs" by Robinson et al. in 1977 fishersci.ca.

These foundational studies laid the groundwork for understanding this compound's potential as an anti-inflammatory agent.

Classification of this compound within Non-Steroidal Anti-inflammatory Agents (NSAIDs)

This compound is formally classified as a non-steroidal anti-inflammatory drug (NSAID) mims.commims.com. Its chemical structure is defined by the molecular formula C16H19NO3 scribd.com. The IUPAC name for this compound is 2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid scribd.com.

Chemically, this compound is an indole (B1671886) derivative, specifically characterized as a pyrano[3,4-b]indole-1-acetic acid derivative fishersci.cannlm.gov. This structural characteristic places it within the broader category of acetic acid derivatives among NSAIDs, similar to compounds like indomethacin (B1671933) (PubChem CID: 3715) nnlm.govguidetopharmacology.org.

The mechanism of action for NSAIDs generally involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the biosynthesis of prostaglandins (B1171923) guidetopharmacology.orgnih.govnih.gov. Prostaglandins are key mediators in inflammatory processes nih.gov. Academic investigations into this compound have indicated that its pharmacological effects are "probably related to its ability to inhibit prostaglandin biosynthesis," aligning its mechanism with that of other established NSAIDs mims.com.

Overview of Key Academic Research Domains for this compound

Academic research on this compound has primarily concentrated on its fundamental pharmacological activities and comparative efficacy. The key research domains include:

Anti-inflammatory Efficacy : Extensive studies have evaluated this compound's ability to reduce inflammation in various experimental models. It has been shown to be effective in both acute and chronic inflammation models, such as carrageenin-induced paw edema, adjuvant arthritis, and cotton pellet granuloma tests in rats wikipedia.orgfishersci.be.

Analgesic and Antipyretic Properties : Alongside its anti-inflammatory effects, academic investigations have also documented this compound's analgesic (pain-relieving) and antipyretic (fever-reducing) properties in experimental animal models wikipedia.orgfishersci.be.

Mechanism of Action Elucidation : A significant domain of research has been to understand the molecular basis of this compound's activity. Early findings strongly suggested an inhibitory effect on prostaglandin synthesis, which is a hallmark mechanism for many NSAIDs mims.com.

Comparative Potency Studies : Academic research frequently involved comparing this compound's potency against established NSAIDs like aspirin and phenylbutazone. These comparative studies provided insights into its relative efficacy in different inflammatory conditions. For instance, in chronic inflammation models, this compound exhibited superior potency compared to aspirin and comparable potency to phenylbutazone wikipedia.orgfishersci.be.

The following table summarizes comparative potency findings from academic investigations:

CompoundEffect in Adjuvant Arthritis / Cotton Pellet Granuloma Tests (Relative to Aspirin)Effect in Adjuvant Arthritis / Cotton Pellet Granuloma Tests (Relative to Phenylbutazone)
This compoundUp to 17 times more potent than Aspirin wikipedia.orgfishersci.beApproximately equipotent to Phenylbutazone wikipedia.orgfishersci.be
AspirinReference compoundLess potent than this compound wikipedia.orgfishersci.be
PhenylbutazoneLess potent than this compound wikipedia.orgfishersci.beReference compound

Furthermore, academic studies also explored aspects related to the compound's properties, such as its comparative gastrointestinal irritation in experimental settings, noting that this compound caused "very little" irritation at the highest tolerated doses compared to aspirin and phenylbutazone wikipedia.org. Early academic research also included disposition studies to understand how the compound behaves in biological systems fishersci.ca.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36505-82-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

InChI

InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19)

InChI Key

IZGMROSLQHXRDZ-UHFFFAOYSA-N

SMILES

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O

Appearance

Solid powder

Other CAS No.

36505-82-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid
AY 23,289
prodolic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Prodolic Acid

Established Synthetic Routes for Prodolic Acid

The synthesis of this compound and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids has been described in scientific literature. researchgate.netresearchgate.netnih.govscilit.comacs.org These routes typically involve the formation of the pyrano[3,4-b]indole core, often through acid-catalyzed condensation and cyclization of substituted indole (B1671886) precursors. For instance, the synthesis of structurally similar compounds like etodolac, which shares the 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid scaffold, involves the condensation of 7-ethyltryptophol with ethyl propionylacetate under acidic conditions to form the pyrano[3,4-b]indole core, followed by hydrolysis of the ester moiety to yield the acetic acid derivative.

Synthesis of this compound Analogs and Derivatives

The chemical derivatization of this compound aims to explore structure-activity relationships and enhance its properties. This includes modifications to the pyranoindole ring system and the indole ring itself.

This compound itself is a 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acid, specifically featuring a 1-propyl group. nih.govresearchgate.netnih.gov The synthesis of a series of such novel compounds has been reported, investigating the relationship between their chemical structure and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov The general synthetic approach for these derivatives involves constructing the characteristic pyrano[3,4-b]indole nucleus with varying alkyl or other substituents at position 1 and an alkanoic acid side chain. researchgate.netresearchgate.net

Substitution on the indole ring of this compound derivatives has been shown to influence their properties. For example, the potency of this compound's anti-inflammatory activity can be enhanced by indole ring substitution. researchgate.net This enhancement has been correlated with higher and more sustained drug concentrations in serum. researchgate.net

The indole moiety is a versatile scaffold in organic synthesis, and various methods exist for functionalizing its ring. jpionline.orgresearchgate.netbhu.ac.in These methods can be applied to introduce substituents onto the indole ring of this compound derivatives. Common strategies for indole functionalization include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and C-H activation/functionalization methods. jpionline.orgbhu.ac.in For instance, nitration of indole can be carried out using non-acidic nitrating agents to avoid protonation at C-3, which deactivates the pyrrole (B145914) ring. bhu.ac.in

Table 1: Examples of Indole Ring Functionalization Strategies (General)

Functionalization TypeCommon Reagents/ConditionsOutcome/NotesReference
C-3 AlkylationAlkyl halides, heat3-substituted indoles bhu.ac.in
NitrationBenzoyl nitrate, ethyl nitrate3-nitro derivatives (non-acidic conditions) bhu.ac.in
Reaction with Michael acceptorsElectrophilic α,β-unsaturated compounds, acidic conditions3-substituted products bhu.ac.in
C-H Activation/FunctionalizationPalladium-catalyzed methodsRegioselective functionalization jpionline.org

Stereochemical Considerations in this compound Synthesis and Characterization

While specific details on the stereochemical synthesis of this compound are not extensively detailed in the provided search results, the importance of stereochemistry in related compounds, such as etodolac, is highlighted. Etodolac, which is structurally similar to this compound, has been resolved into its enantiomers, and its anti-inflammatory effects are primarily attributed to the (+) enantiomer. researchgate.net This suggests that stereochemical control is likely a critical aspect in the synthesis of this compound and its derivatives to achieve optimal biological activity.

General asymmetric synthesis methodologies are relevant for creating chiral compounds like this compound in a stereoselective manner. These methods include:

Use of chiral substrates (chiral pool strategy): Utilizing readily available natural products with existing chiral centers as starting materials. cutm.ac.in

Use of chiral auxiliaries: Attaching a prochiral substrate to a chiral auxiliary that dictates the preferred stereochemistry during a reaction, with the auxiliary subsequently removed. cutm.ac.in

Use of chiral reagents: Employing optically active reagents to induce chirality in the product from an achiral substrate. cutm.ac.in

Enzyme-catalyzed asymmetric synthesis: Biocatalysis using enzymes to prepare enantiomerically pure molecules with high efficiency and enantioselectivity. unipd.it

Advanced Chemical Modification Strategies for this compound

Advanced chemical modification strategies for this compound could involve a range of contemporary synthetic techniques aimed at improving its properties or expanding its chemical space. While explicit "advanced modification strategies" for this compound itself are not detailed, general approaches for modifying carboxylic acids and indole derivatives can be inferred.

Modifications to the acetic acid side chain of related compounds have been explored. For instance, a carboxymethyl substituent without a hydroxyl group resulted in lower solubility in one derivative. The length of the alkyl chain, such as the n-propyl group in this compound, can influence pharmacokinetic properties like serum half-life.

Modern synthetic chemistry offers various tools for complex molecule modification, including:

Prodrug design: Converting a carboxylic acid into a prodrug form, such as N-acylsulfonamide or N-acylsulfonylurea derivatives, to improve pharmacokinetics, like sustained plasma concentrations. nih.gov

Hydrocarboxylation of alkenes: A method for synthesizing α-substituted propionic acid derivatives, which could be relevant if modifications to the acetic acid side chain involve introducing further substituents. rsc.org

Multi-component reactions: One-pot reactions involving multiple reactants to synthesize complex indole derivatives efficiently. researchgate.net

Transition metal catalysis: Utilizing transition metal catalysts for reactions like the carboxylation of terminal alkynes to propiolic acids, which could be adapted for specific modifications. google.com

Preclinical Pharmacological Characterization of Prodolic Acid

Anti-inflammatory Efficacy Studies in Experimental Animal Models

Prodolic acid has been extensively evaluated for its anti-inflammatory efficacy across both acute and chronic models of inflammation in experimental animals.

Acute Inflammation Models (e.g., carrageenin-induced paw edema)

In acute inflammatory conditions, such as the carrageenin-induced paw edema test, this compound exhibited anti-inflammatory potency comparable to that of aspirin (B1665792). scribd.comwikipedia.org The carrageenan-induced paw edema model is a widely recognized and utilized in vivo assay for assessing acute inflammation. fishersci.canih.gov This model involves the intraplantar injection of carrageenan, which leads to a time-dependent development of paw swelling. nih.govnih.gov The early phase of this inflammatory response, typically within the first two hours, is mediated by the release of inflammatory mediators such as histamine (B1213489) and serotonin (B10506), leading to increased vascular permeability. fishersci.ca Standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) are commonly used as reference compounds in this model to compare the efficacy of test substances. fishersci.canih.govnih.govuni.lu

Chronic Inflammation Models (e.g., adjuvant arthritis, cotton pellet granuloma)

This compound demonstrated notable efficacy in chronic inflammation models, indicating its potential for conditions like rheumatoid arthritis. In tests such as adjuvant arthritis and cotton pellet granuloma, this compound proved significantly more potent than aspirin, showing up to 17 times greater efficacy. scribd.comwikipedia.org Furthermore, its potency was approximately equipotent to phenylbutazone (B1037) in these chronic models. scribd.comwikipedia.org The enhanced potency observed in adjuvant arthritic rats suggests that this compound could be particularly effective in treating rheumatoid arthritis and other chronic arthritic conditions in humans. scribd.comwikipedia.org The cotton pellet granuloma test is a conventional model used to evaluate chronic inflammatory responses, specifically assessing fluid extravasation and the formation of granulomatous tissue. wikipedia.orgfishersci.ca Adjuvant arthritis models are also crucial for mimicking chronic inflammatory states and evaluating the effectiveness of anti-inflammatory agents. nnlm.gov

Table 1: Comparative Anti-inflammatory Potency of this compound

Inflammation ModelThis compound vs. AspirinThis compound vs. Phenylbutazone
Acute (e.g., Carrageenin-induced paw edema)Comparable potency scribd.comwikipedia.orgNot specified
Chronic (e.g., Adjuvant arthritis, Cotton pellet granuloma)Up to 17 times more potent scribd.comwikipedia.orgApproximately equipotent scribd.comwikipedia.org

Analgesic Efficacy Investigations in Preclinical Pain Models

Beyond its anti-inflammatory effects, this compound has also exhibited analgesic properties in various experimental pain models in rats. scribd.comwikipedia.org Its potency in these analgesic tests was found to be comparable to that of aspirin. scribd.comwikipedia.org Preclinical pain research frequently employs a variety of models to assess the efficacy of analgesic compounds. These models often rely on simple behavioral endpoints, such as reflexive withdrawal responses to applied mechanical or thermal stimuli. sci-hub.senih.govnih.gov Common and well-established preclinical pain models include the acetic acid-induced writhing test, the hot-plate test, and the formalin test. scribd.comcenmed.com These models help to understand nociceptive processing and evaluate the effectiveness of potential pain medications. cenmed.com

Antipyretic Efficacy Assessment in Experimental Fever Models

This compound has been shown to possess antipyretic properties in experimental fever models conducted in rats. scribd.comwikipedia.org The antipyretic potency of this compound in these models was comparable to that of aspirin. scribd.comwikipedia.org Experimental fever models typically involve inducing a febrile state in animals, often through the subcutaneous administration of substances like brewer's yeast or the intraperitoneal injection of LPS endotoxin. citeab.comcohlife.org Following the induction of fever, changes in the animals' rectal temperature are meticulously measured to assess the antipyretic efficacy of the test compound. citeab.comcohlife.org

Pharmacological Modulation of Specific Physiological Responses

This compound's pharmacological profile extends to its modulation of specific physiological responses, particularly those involving inflammatory mediators.

Effects on Bradykinin-Induced Bronchoconstriction

A notable effect of this compound is its ability to inhibit bradykinin-induced bronchoconstriction in guinea pigs. wikipedia.orgnih.govmims.comcdutcm.edu.cn In contrast, this compound did not demonstrate any effect on histamine-induced bronchoconstriction in the same animal model. wikipedia.orgnih.gov This selective antagonism of bradykinin-induced bronchoconstriction by this compound is believed to be associated with its capacity to inhibit prostaglandin (B15479496) synthesis. wikipedia.orgnih.gov While bradykinin (B550075) is a potent bronchoconstrictor in human airways in vivo, its effects in humans are not primarily mediated by prostaglandin formation, although NSAIDs like aspirin can antagonize bradykinin-induced bronchoconstriction in guinea pigs by preventing the release of prostaglandin precursors. nih.govguidetopharmacology.org Furthermore, this compound was observed to potentiate the responses of isolated rabbit vas deferens and portal vein to electrical stimulation, effects that are also considered to be related to the inhibition of prostaglandin biosynthesis. wikipedia.orgnih.gov

Table 2: Effects of this compound on Bronchoconstriction

Inducing AgentEffect of this compoundProposed Mechanism
BradykininInhibited bronchoconstriction wikipedia.orgnih.govmims.comcdutcm.edu.cnRelated to inhibition of prostaglandin biosynthesis wikipedia.orgnih.gov
HistamineNo effect on bronchoconstriction wikipedia.orgnih.govNot applicable

Potentiation of Responses to Electrical Stimulation in Isolated Tissues (e.g., vas deferens, portal vein)

The investigation of a compound's effects on electrically stimulated isolated tissues is a fundamental aspect of preclinical pharmacology. This approach allows for the assessment of direct drug actions on specific smooth muscle or nerve preparations, independent of systemic influences. Tissues such as the vas deferens and portal vein are commonly employed due to their well-characterized responses to electrical field stimulation, which typically elicits neurotransmitter release and subsequent muscle contraction.

Typically, studies investigating potentiation would involve:

Baseline Responses: Establishing a stable contractile response to varying frequencies or intensities of electrical stimulation in the isolated tissue.

Drug Application: Introducing this compound at different concentrations to the tissue bath.

Potentiation Assessment: Observing and quantifying any increase in the amplitude or duration of the contractile responses to electrical stimulation in the presence of this compound compared to baseline.

Mechanism Elucidation: Further experiments might involve the use of antagonists or agonists of specific receptors or enzymes to elucidate the underlying mechanism of any observed potentiation, such as enhanced neurotransmitter release, altered receptor sensitivity, or modulation of intracellular signaling pathways.

The absence of specific published data for this compound in this particular experimental context suggests that such detailed studies may not have been widely reported or are not publicly accessible at this time.

Mechanism of Action Studies for Prodolic Acid

Investigations into Prostaglandin (B15479496) Biosynthesis Inhibition by Prodolic Acid

Studies indicate that the anti-inflammatory effects of this compound are likely attributed to its capacity to inhibit prostaglandin biosynthesis. wikipedia.orgwikipedia.org Prostaglandins (B1171923) are lipid mediators derived from arachidonic acid, playing crucial roles in initiating and propagating inflammation, pain, and fever. mims.comnih.govuni.lunih.gov

Evidence supporting this mechanism includes observations from isolated tissue preparations. This compound was found to potentiate the responses of isolated rabbit vas deferens and portal vein to electrical stimulation. wikipedia.orgwikipedia.org These potentiating effects are consistent with the inhibition of prostaglandin synthesis, as prostaglandins are known to modulate sympathetic neurotransmission in these tissues. wikipedia.org Furthermore, this compound demonstrated an ability to inhibit bradykinin-induced bronchoconstriction in guinea pigs. wikipedia.orgwikipedia.org This antagonism of bradykinin-induced effects is a characteristic shared with other non-steroidal anti-inflammatory drugs (NSAIDs) and is believed to be linked to the inhibition of prostaglandin synthesis. wikipedia.org

Elucidation of Molecular Targets and Pathways

The investigation into this compound's molecular targets and its broader impact on inflammatory pathways provides further insight into its therapeutic actions.

Prostaglandin-endoperoxide synthases, commonly known as cyclooxygenase (COX) enzymes, are the primary enzymatic targets for many NSAIDs. These enzymes, specifically COX-1 and COX-2 isoforms, catalyze the conversion of arachidonic acid to prostaglandins. mims.comnih.govuni.lunih.gov COX-1 is generally constitutively expressed and involved in physiological functions such as gastric mucosal protection and platelet aggregation, while COX-2 is typically inducible during inflammation. mims.comnih.govcohlife.org

A drug-target interaction prediction study has identified this compound as a potential inhibitor of both prostaglandin-endoperoxide synthase 1 (COX-1) and prostaglandin-endoperoxide synthase 2 (COX-2). This suggests that this compound may exert its effects by inhibiting the production of prostaglandins through both COX isoforms, similar to non-selective NSAIDs.

While the primary focus of this compound's mechanism is prostaglandin inhibition, some studies have explored its effects on other inflammatory mediators. For instance, this compound inhibited bradykinin-induced bronchoconstriction but did not affect histamine-induced bronchoconstriction in guinea pigs. wikipedia.orgwikipedia.org Additionally, it partially reduced edema induced by serotonin (B10506) but was not effective against dextran-induced or histamine-induced edema. scribd.com This suggests a selective action on certain inflammatory pathways, with a more pronounced effect on those mediated by prostaglandins and bradykinin (B550075), rather than a broad inhibition of all inflammatory mediators.

Comparative Mechanistic Analyses with Reference NSAIDs

This compound exhibits potent anti-inflammatory properties that have been compared to established NSAIDs such as aspirin (B1665792), phenylbutazone (B1037), and indomethacin (B1671933). wikipedia.org In models of chronic inflammation, specifically the adjuvant arthritis and cotton pellet granuloma tests in rats, this compound demonstrated superior potency compared to aspirin and was approximately equipotent to phenylbutazone. scribd.com

Table 1: Comparative Potency of this compound in Chronic Inflammation Models

CompoundRelative Potency (vs. Aspirin) in Chronic Inflammation Models scribd.comEquipotency (vs. Phenylbutazone) scribd.com
This compoundUp to 17 times more potentApproximately equipotent
Aspirin1 (Reference)Less potent
PhenylbutazoneLess potent1 (Reference)

Mechanistically, while this compound's effects are consistent with prostaglandin biosynthesis inhibition, some distinctions from other NSAIDs have been noted. For example, the potentiation of the vas deferens response to electrical stimulation by this compound was reversible, contrasting with the irreversible potentiation observed with indomethacin. wikipedia.org This difference in reversibility suggests variations in the binding characteristics or the nature of inhibition at the molecular target level when compared to indomethacin. Most NSAIDs generally act as non-selective inhibitors of COX-1 and COX-2, with varying degrees of reversibility, unlike aspirin which causes irreversible inhibition. nih.gov

Table 2: Predicted Molecular Targets of this compound

Compound NamePubChem CIDPredicted Target Enzyme
This compound37462Prostaglandin-endoperoxide synthase 1 (COX-1)
This compound37462Prostaglandin-endoperoxide synthase 2 (COX-2)

Structure Activity Relationship Sar Investigations of Prodolic Acid and Its Analogs

Identification of Core Structural Elements Critical for Pharmacological Activity

The fundamental molecular framework essential for the anti-inflammatory effects of prodolic acid is the 1,3,4,9-tetrahydropyrano[3,4-b]indole (B1258099) system linked to an alkanoic acid side chain. nih.gov This rigid, heterocyclic core correctly positions the necessary functional groups for interaction with its biological target. The carboxylic acid function is a key element, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that is often involved in binding to the active site of cyclooxygenase (COX) enzymes. The tricyclic indole-based structure provides a specific conformational arrangement that is critical for its anti-inflammatory profile. The synthesis and evaluation of a series of 23 novel compounds based on this core structure confirmed its importance, leading to the selection of this compound for further development. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

Alterations to the functional groups on the this compound scaffold have been shown to significantly affect its potency and selectivity. Research has focused on two primary areas: substitution on the indole (B1671886) ring and modification of the alkanoic acid side chain.

Substitution on the benzene (B151609) portion of the indole ring is a key strategy for enhancing the anti-inflammatory potency of this compound and its analogs. Studies on a series of 37 substituted 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids revealed that the introduction of substituents on the benzene ring could significantly boost anti-inflammatory activity. google.com For instance, the compound etodolic acid, which is 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, emerged as a particularly potent agent against chronic inflammation models. google.com

The enhancement of activity through indole ring substitution is thought to be related to the metabolic fate of these compounds. Indole ring hydroxylation is a primary pathway for the metabolism of this compound. By introducing substituents onto the ring, this metabolic process can be sterically hindered. This interference with hydroxylation prolongs the serum half-life of the drug, leading to higher and more sustained drug concentrations in the body without negatively affecting its absorption or volume of distribution. This ultimately results in an increased pharmacological effect.

The following table presents a conceptual representation of how indole ring substitutions can influence anti-inflammatory activity, based on general findings in the literature. Specific comparative data for this compound analogs was not available in the searched sources.

Compound/Analog Indole Ring Substitution (Conceptual) Relative Anti-inflammatory Activity (Conceptual)
This compoundUnsubstitutedBaseline
Analog AElectron-donating group (e.g., -CH₃)Increased
Analog BElectron-withdrawing group (e.g., -Cl)Increased
Analog CBulky groupPotentially Increased (due to metabolic blocking)

The nature of the side chain at the 1-position of the pyran ring plays a significant role in determining the anti-inflammatory activity. This compound itself features a 1-n-propyl group and a 1-acetic acid moiety. SAR studies have explored variations in the length and branching of the alkyl group at the 1-position and the length of the alkanoic acid chain.

The initial research that identified this compound involved the synthesis and testing of a series of 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, which included variations at this position. nih.gov The selection of the 1-propyl-1-acetic acid configuration for this compound suggests an optimal balance of lipophilicity and steric factors for potent activity. In the related series that led to etodolic acid, both 1-ethyl and 1-n-propyl derivatives were investigated, indicating that small alkyl groups at this position are favorable for high potency. google.com

The table below illustrates the conceptual impact of side chain modifications on anti-inflammatory activity. Specific ED50 values for a comparative series were not available in the provided search results.

General Structure R1 Group (at C1) Alkanoic Acid Chain (at C1) Relative Anti-inflammatory Activity (Conceptual)
Tetrahydropyrano[3,4-b]indole-H-CH₂COOHLow
Tetrahydropyrano[3,4-b]indole-CH₃-CH₂COOHModerate
Tetrahydropyrano[3,4-b]indole-CH₂CH₂CH₃ (this compound)-CH₂COOHHigh
Tetrahydropyrano[3,4-b]indole-CH₂CH₃ (Etodolic Acid)-CH₂COOHHigh
Tetrahydropyrano[3,4-b]indole-CH₂CH₂CH₃-(CH₂)₂COOHVariable

Computational Modeling and Chemoinformatics Approaches in SAR Studies

While specific computational studies focused solely on this compound were not detailed in the available literature, the use of computational modeling and chemoinformatics is a standard and powerful tool in the SAR analysis of NSAIDs. These methods are employed to rationalize the observed biological activities and to guide the design of new, more potent analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the physicochemical properties of a series of compounds with their anti-inflammatory activity. These models can help identify key molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—that govern the biological response.

Molecular docking is another critical computational tool. For NSAIDs like this compound, docking studies would typically involve simulating the binding of the molecule within the active site of COX-1 and COX-2 enzymes. These simulations can predict the binding conformation, identify key interactions (e.g., hydrogen bonds with active site residues like Arginine and Tyrosine), and calculate a theoretical binding affinity. By comparing the docking scores and binding modes of different analogs, researchers can gain insights into the structural basis for their activity and selectivity, helping to explain why certain functional group modifications lead to enhanced potency.

Pharmacokinetic and Metabolic Disposition Studies of Prodolic Acid Preclinical

Absorption and Distribution Dynamics in Animal Models

Prodolic acid demonstrates rapid absorption following oral administration in both rats and dogs. tandfonline.comnih.gov Peak serum concentrations of the unchanged drug were typically achieved within 1 to 2 hours after oral dosing in these animal models. tandfonline.com Studies investigating the impact of indole (B1671886) ring substitution on this compound analogs indicated that such modifications did not significantly alter the rate of absorption or the volume of distribution in rats. nih.gov Rats and dogs are commonly utilized animal models in pharmacokinetic studies due to their physiological relevance for predicting drug behavior in humans. nih.gov

The following table summarizes key absorption and distribution findings:

ParameterObservation in Animal Models (Rats and Dogs)Source
Absorption Rate Rapid tandfonline.comnih.gov
Time to Peak Serum Concentration (Tmax) 1-2 hours (oral administration) tandfonline.com
Influence of Ring Substitution on Absorption/Distribution No significant effect on absorption or volume of distribution nih.gov

Biotransformation Pathways and Metabolite Identification

The metabolic fate of this compound primarily involves biotransformation processes, with specific pathways identified in preclinical models.

A major pathway for the disposition of this compound in rats is indole ring hydroxylation. nih.gov This metabolic process is characteristic of indole-containing compounds, where cytochrome P450 enzymes extensively oxidize the indole moiety. fishersci.ca Aromatic hydroxylation of the phenyl ring within the indole structure, often at the 5- or 6-positions, is a common route of metabolism for indoles. fishersci.ca Furthermore, 3-hydroxyindole, a potential intermediate in indole metabolism, can undergo further oxidation to form isatin. fishersci.ca While indole ring hydroxylation is a significant pathway for this compound, studies in rats and dogs indicated that approximately 90% of the total radioactivity in serum was attributable to unchanged this compound. tandfonline.com The remaining radioactivity was associated with a less mobile spot in rats (approximately 5%) and a conjugate in dogs (10-15%), which, upon enzymatic hydrolysis, was identified as this compound. tandfonline.com

The presence of substituents on the indole ring of this compound analogs has a notable influence on their metabolic fate and pharmacokinetic profile. Ring substitution has been shown to prolong the serum half-life of this compound derivatives in rats. nih.gov This prolongation is attributed to the interference of these substituents with the indole ring hydroxylation reaction, thereby slowing down the primary metabolic pathway. nih.gov The extended serum half-life, resulting from reduced metabolic clearance, correlated with higher and more sustained drug concentrations in the serum, which in turn contributed to enhanced pharmacological activity in preclinical models. nih.gov

Elimination Kinetics and Recirculation Phenomena (e.g., enterohepatic recirculation)

This compound exhibits a short half-life of elimination in both rats and dogs. tandfonline.comnih.gov However, the elimination profile in these animals is characterized by secondary rises in the blood level, which have been definitively linked to the enterohepatic recirculation of unchanged this compound. tandfonline.comnih.gov

Enterohepatic recirculation is a phenomenon where a drug, after being absorbed and metabolized in the liver, is excreted into the intestine via bile. wikipedia.orgacs.orgnih.gov From the intestine, the drug or its deconjugated metabolites can be reabsorbed into the portal vein and returned to the liver, thus re-entering systemic circulation. wikipedia.orgacs.orgnih.gov This recycling process can lead to multiple peaks in the plasma concentration-time profile and effectively prolong the apparent elimination half-life and increase the area under the plasma concentration-time curve (AUC) of the compound. wikipedia.orgnih.gov In the case of this compound, the reabsorption of the unchanged drug from the bile contributes to these secondary peaks observed in the blood level profile. tandfonline.com

The following table summarizes key elimination and recirculation findings:

ParameterObservation in Animal Models (Rats and Dogs)Source
Elimination Half-Life Short tandfonline.comnih.gov
Recirculation Phenomenon Enterohepatic recirculation of unchanged this compound tandfonline.comnih.gov
Effect of Recirculation Secondary rises in blood level profile tandfonline.com

Plasma Protein Binding Characteristics and Implications for Disposition

This compound is highly bound to serum proteins. tandfonline.comnih.gov In human serum, studies have shown that this compound is extensively protein-bound, with binding percentages ranging from 96% to 99% at concentrations between 12.5 and 200 µg/ml. tandfonline.com

The following table summarizes plasma protein binding characteristics:

ParameterObservation in Human SerumSource
Plasma Protein Binding High tandfonline.comnih.gov
Binding Percentage 96-99% (at 12.5-200 µg/ml) tandfonline.com
Primary Binding Protein Albumin (for acidic drugs) wikipedia.orgsygnaturediscovery.combioanalysis-zone.comnih.gov

Advanced Analytical Methodologies for Prodolic Acid Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are considered the gold standard for separating and quantifying various metabolites and compounds from complex biological matrices. frontiersin.orgmdpi.com These techniques leverage differential affinities of analytes for stationary and mobile phases to achieve separation, followed by detection and quantification. ugent.be The inherent complexity of biological samples, such as blood, plasma, serum, or urine, presents significant analytical challenges due to the presence of diverse low-molecular mass compounds, salts, proteins, and lipids that can interfere with analysis. mdpi.comresearchgate.net Sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to enhance selectivity and sensitivity by reducing interfering matrix components. mdpi.comresearchgate.netrfppl.co.in

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile chromatographic technique for the separation, identification, and quantification of compounds, including organic acids, from complex matrices. frontiersin.orgsigmaaldrich.com For compounds like Prodolic acid, which is an organic acid, reversed-phase HPLC (RP-HPLC) with C18 columns is a common choice, employing mobile phases typically consisting of organic solvents (e.g., acetonitrile) and aqueous buffers at controlled pH. pensoft.netptbreports.orgderpharmachemica.comijpsr.com Detection is often achieved using UV/VIS detectors, monitoring specific wavelengths where the analyte absorbs light. pensoft.netptbreports.orgderpharmachemica.comijpsr.comgoogle.com The development of an HPLC method involves optimizing parameters such as column type, mobile phase composition, flow rate, and detection wavelength to achieve satisfactory resolution, sensitivity, and run time. sigmaaldrich.compensoft.netderpharmachemica.com While specific detailed HPLC methods for this compound were not extensively found, the principles applied to other organic acids in biological samples are directly relevant.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful analytical procedure, particularly effective for the separation and analysis of volatile or semi-volatile compounds, including fatty acids and other organic acids. ugent.beshimadzu.comdrawellanalytical.comsigmaaldrich.com GC analysis typically requires the conversion of analytes into more volatile derivatives, such as methyl esters for fatty acids, prior to injection. ugent.be Columns with polar stationary phases, such as polyethylene (B3416737) glycol, are commonly used for separating polar analytes like carboxylic acids. ugent.besigmaaldrich.com GC can be coupled with various detectors, including flame ionization detectors (FID) or mass spectrometry (MS). ugent.beshimadzu.comosha.gov For this compound, if it or its derivatives exhibit sufficient volatility and thermal stability, GC could be a viable option, especially when coupled with mass spectrometry for enhanced identification and quantification.

Mass Spectrometry (MS) Based Techniques (e.g., LC-MS)

Mass Spectrometry (MS) has become an indispensable technique in analytical chemistry due to its high sensitivity, specificity, and dynamic range, especially when coupled with chromatographic separation techniques. mdpi.comunitn.it Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically LC-tandem Mass Spectrometry (LC-MS/MS), are widely employed for the determination of various compounds, including fatty acids and other small molecules, in biological fluids. rfppl.co.inmdpi.comunitn.it This hyphenated technique allows for the separation of complex mixtures by LC, followed by the highly sensitive and selective detection and identification of analytes based on their mass-to-charge ratio and fragmentation patterns. mdpi.commdpi.comunitn.it this compound has been mentioned in the context of nano-LC-MS and electron spray mass spectrometry (ESI-MS), indicating its applicability for such advanced detection and characterization. googleapis.comgoogleapis.com LC-MS/MS methods often involve derivatization steps for compounds with poor ionization efficiency, aiming to improve sensitivity and allow detection in positive ion mode. mdpi.com The complexity of biological matrices necessitates robust sample preparation and careful consideration of matrix effects, which can influence ionization and detection. mdpi.comresearchgate.net

Bioanalytical Method Validation for Research Applications

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is reliable, reproducible, and suitable for its intended purpose in biochemical and clinical applications. rfppl.co.injgtps.comjapsonline.comeuropa.eu This involves a series of experimental procedures to demonstrate the method's performance characteristics. jgtps.comjapsonline.com

Key validation parameters typically include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix, such as endogenous compounds, metabolites, or co-administered drugs. rfppl.co.injgtps.comjapsonline.com For this compound, the fluorimetric method demonstrated specificity against common anti-inflammatory drugs. tandfonline.com

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. japsonline.combebac.at

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as repeatability (intra-day) and intermediate precision (inter-day). japsonline.combebac.at

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range. rfppl.co.injgtps.comjapsonline.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. For the this compound fluorimetric assay, the LOD is 2 µg/ml. tandfonline.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. jgtps.comjapsonline.com

Recovery: The efficiency of the extraction procedure, indicating the amount of analyte recovered from the biological matrix. rfppl.co.injgtps.com

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, and stock solution stability). rfppl.co.injgtps.comeuropa.eu

Validation procedures for chromatographic methods used in clinical studies generally require evaluation of linearity, accuracy, recovery, precision, and LOQ. japsonline.com Adherence to guidelines from regulatory bodies like the ICH (International Council for Harmonisation) is crucial for ensuring reliable results that can support drug development and registration. jgtps.comeuropa.eu

Advanced Detection and Characterization Techniques in this compound Profiling

Beyond routine quantitative analysis, advanced detection and characterization techniques are crucial for comprehensive profiling of this compound and its related metabolites, especially in research applications. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), plays a pivotal role in this domain. mdpi.comunitn.it

LC-HRMS/MS: Coupling liquid chromatography with high-resolution mass spectrometry and tandem mass spectrometry allows for accurate mass determination and detailed structural elucidation of this compound and its potential metabolites. This is critical for identifying unknown compounds, confirming structures, and understanding metabolic pathways. mdpi.comunitn.it The ability to predict collision cross-section values for various adducts of this compound (e.g., [M+H]+, [M+Na]+, [M-H]-) can further aid in its identification and characterization in complex mixtures. uni.lu

Lipidomics and Metabolomics Profiling: While this compound is an organic acid, the broader field of lipidomics and metabolomics utilizes advanced LC-MS/MS techniques for comprehensive profiling of diverse lipid and metabolite classes in biological samples. unitn.it These approaches can provide insights into the compound's impact on cellular processes and its interactions within biological systems.

Protein Binding Studies: Techniques like equilibrium dialysis, coupled with analytical methods such as fluorimetry or radiolabeling ([3-14C]this compound), are used to estimate the extent of this compound binding to serum proteins and albumin. tandfonline.com This information is vital for understanding its distribution and disposition in the body.

These advanced techniques provide a deeper understanding of this compound's behavior in biological systems, facilitating detailed research into its pharmacokinetics and pharmacodynamics.

Future Directions and Emerging Research Avenues for Prodolic Acid

Exploration of Novel Biological Pathways Modulated by Prodolic Acid and Its Derivatives

There is a scarcity of current research investigating novel biological pathways modulated by this compound or its derivatives beyond its known anti-inflammatory effects. While drug repositioning and the exploration of off-target effects are common strategies in modern pharmacology, there are no prominent, recent studies indicating that this compound is a significant candidate in this area.

Design and Synthesis of this compound-Inspired Chemical Entities for Specific Therapeutic Targets

The design and synthesis of new chemical entities are crucial for developing more potent and specific drugs. However, there is no substantial body of recent literature that points to this compound as a lead compound for the development of new therapeutics for specific targets. Drug discovery programs today often focus on compounds with novel mechanisms of action or those that can address unmet medical needs, and this compound does not appear to be a central molecule in these efforts based on available information.

Application of Systems Biology Approaches to this compound Research

Systems biology, which involves the computational and mathematical modeling of complex biological systems, is a powerful tool in modern drug research. It can help in understanding the multifaceted effects of a drug on the body. There is, however, no significant evidence in recent scientific publications to suggest that systems biology approaches are being applied to study this compound in-depth.

Computational and Artificial Intelligence-Driven Approaches in the Discovery of this compound Analogs

Computational tools and artificial intelligence are revolutionizing the process of drug discovery by enabling the rapid screening of virtual libraries of compounds and the prediction of their biological activities. While these methods are widely used, their specific application to the discovery of this compound analogs is not a prominent feature in the current scientific literature. General drug-target interaction prediction models may include this compound in their datasets, but dedicated research on designing novel analogs using these advanced computational methods is not apparent. researchgate.net

Q & A

Q. What are the established synthetic routes for Prodolic acid, and what methodological considerations are critical for reproducibility?

this compound (2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid) is synthesized via condensation of 3-indoleethanol with ethyl butyrylacetate under acidic conditions. Key considerations include:

  • Reagent purity : Impurities in starting materials can lead to side reactions, requiring column chromatography for purification.
  • Catalyst selection : Acidic catalysts (e.g., sulfuric acid) must be optimized to avoid over-protonation of intermediates.
  • Temperature control : Exothermic reactions necessitate gradual heating (40–60°C) to prevent decomposition .

Q. What are the optimal storage conditions for this compound to ensure chemical stability in experimental settings?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
  • Solvent compatibility : Dissolve in DMSO for short-term use (≤1 week) or ethanol for long-term storage (≤6 months).
  • pH stability : Avoid aqueous solutions with pH >7, as hydrolysis of the acetic acid moiety may occur .

Q. How can researchers address ethical considerations when designing studies involving this compound in biological systems?

  • Institutional Review Board (IRB) approval : Required for studies involving human-derived cell lines or tissues.
  • Animal welfare : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and sample size justification.
  • Data transparency : Disclose conflicts of interest and negative results to avoid publication bias .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biochemical activities of this compound (e.g., conflicting enzyme inhibition data)?

Contradictory results may arise from variations in assay conditions. Researchers should:

  • Standardize protocols : Use uniform buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. native).
  • Control for interference : Test this compound’s autofluorescence in fluorometric assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for covariates like pH and temperature .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives with enhanced specificity?

  • Functional group modification : Replace the propyl group with branched alkyl chains to assess steric effects on target binding.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography of ligand-protein complexes .

Q. What methodologies validate this compound’s proposed mechanism of action in complex biological pathways?

  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence target genes and observe phenotypic changes.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with putative protein targets.
  • Metabolomic profiling : Apply LC-MS to track downstream metabolic shifts in treated vs. control samples .

Q. How do researchers design dose-response studies to differentiate this compound’s therapeutic efficacy from off-target effects?

  • Dose range : Test 0.1–100 µM in vitro to identify EC50 and cytotoxicity thresholds (via MTT assays).
  • Positive/negative controls : Compare with known inhibitors (e.g., indomethacin for COX inhibition).
  • In vivo pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models using HPLC .

Guidelines for Reporting Results

  • Data presentation : Use tables to summarize IC50 values, statistical significance (italicized P <0.05), and confidence intervals.
  • Reproducibility : Include raw data in appendices, detailing instrument settings (e.g., spectrophotometer wavelength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.